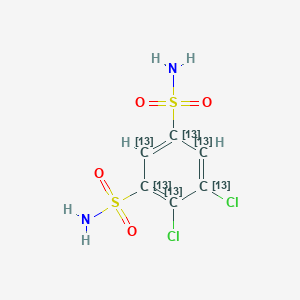

Diclofenamide-13C6

Übersicht

Beschreibung

Dichlorphenamide-13C6 is a stable isotopically labeled compound of dichlorphenamide, a sulfonamide derivative. It is primarily used as an internal standard for the quantification of dichlorphenamide in various analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The compound is characterized by the presence of six carbon-13 isotopes, which makes it useful in precise analytical applications.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Dichlorphenamid-13C6 umfasst die Einarbeitung von Kohlenstoff-13-Isotopen in die molekulare Struktur von Dichlorphenamid. Der allgemeine Syntheseweg umfasst die folgenden Schritte:

Ausgangsmaterial: Die Synthese beginnt mit einem Benzolring, der mit Chlor und Sulfonamidgruppen substituiert ist.

Isotopenmarkierung: Kohlenstoff-13-Isotope werden durch eine Reihe von chemischen Reaktionen unter Verwendung von isotopenmarkierten Reagenzien in den Benzolring eingeführt.

Industrielle Produktionsmethoden: Die industrielle Produktion von Dichlorphenamid-13C6 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet:

Massensynthese: Es werden große Mengen an Ausgangsmaterialien und isotopenmarkierten Reagenzien verwendet.

Optimierung: Die Reaktionsbedingungen werden optimiert, um Ausbeute und Reinheit zu maximieren.

Qualitätskontrolle: Es werden strenge Qualitätskontrollmaßnahmen implementiert, um die Konsistenz und Zuverlässigkeit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Dichlorphenamid-13C6 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um Sulfonsäurederivate zu bilden.

Reduktion: Reduktionsreaktionen können die Sulfonamidgruppen in Amingruppen umwandeln.

Substitution: Halogenatome im Benzolring können durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Nucleophile wie Hydroxidionen und Amine werden bei Substitutionsreaktionen eingesetzt.

Hauptprodukte:

Oxidationsprodukte: Sulfonsäurederivate.

Reduktionsprodukte: Amin-Derivate.

Substitutionsprodukte: Verschiedene substituierte Benzolderivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Dichlorphenamid-13C6 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als interner Standard in der analytischen Chemie zur Quantifizierung von Dichlorphenamid in komplexen Gemischen verwendet.

Biologie: Wird in Studien zur Enzyminhibition, insbesondere zur Carboanhydrase-Inhibition, eingesetzt.

Medizin: Wird in pharmakokinetischen Studien verwendet, um den Metabolismus und die Verteilung von Dichlorphenamid in biologischen Systemen zu verstehen.

Industrie: Wird in der Qualitätskontrolle und Methodenvalidierung für die Produktion von Arzneimitteln eingesetzt, die Dichlorphenamid enthalten .

5. Wirkmechanismus

Dichlorphenamid-13C6 wirkt, wie seine Muttersubstanz Dichlorphenamid, als Carboanhydrase-Inhibitor. Der Mechanismus beinhaltet die Hemmung von Carboanhydrase-Enzymen, die eine entscheidende Rolle bei der Regulation des Säure-Basen-Gleichgewichts und der Flüssigkeitssekretion in verschiedenen Geweben spielen. Durch die Hemmung dieser Enzyme reduziert Dichlorphenamid die Produktion von Kammerwasser im Auge und senkt so den Augeninnendruck. Dieser Mechanismus ist besonders nützlich bei der Behandlung des Glaukoms .

Ähnliche Verbindungen:

Acetazolamid: Ein weiterer Carboanhydrase-Inhibitor, der zur Behandlung von Glaukom und Höhenkrankheit eingesetzt wird.

Methazolamid: Ähnlich wie Acetazolamid, jedoch mit einer längeren Wirkdauer.

Brinzolamid: Ein topischer Carboanhydrase-Inhibitor, der zur Behandlung von okulärer Hypertension eingesetzt wird.

Einzigartigkeit von Dichlorphenamid-13C6: Dichlorphenamid-13C6 ist aufgrund seiner Isotopenmarkierung einzigartig, was es zu einem unschätzbaren Werkzeug in der analytischen Chemie macht. Das Vorhandensein von Kohlenstoff-13-Isotopen ermöglicht eine präzise Quantifizierung und Verfolgung der Verbindung in verschiedenen biologischen und chemischen Systemen. Diese Eigenschaft unterscheidet es von anderen Carboanhydrase-Inhibitoren, die keine Isotopenmarkierungen aufweisen .

Wirkmechanismus

Dichlorphenamide-13C6, like its parent compound dichlorphenamide, acts as a carbonic anhydrase inhibitor. The mechanism involves the inhibition of carbonic anhydrase enzymes, which play a crucial role in the regulation of acid-base balance and fluid secretion in various tissues. By inhibiting these enzymes, dichlorphenamide reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure. This mechanism is particularly useful in the treatment of glaucoma .

Vergleich Mit ähnlichen Verbindungen

Acetazolamide: Another carbonic anhydrase inhibitor used in the treatment of glaucoma and altitude sickness.

Methazolamide: Similar to acetazolamide but with a longer duration of action.

Brinzolamide: A topical carbonic anhydrase inhibitor used in the treatment of ocular hypertension.

Uniqueness of Dichlorphenamide-13C6: Dichlorphenamide-13C6 is unique due to its isotopic labeling, which makes it an invaluable tool in analytical chemistry. The presence of carbon-13 isotopes allows for precise quantification and tracking of the compound in various biological and chemical systems. This feature distinguishes it from other carbonic anhydrase inhibitors that do not possess isotopic labels .

Biologische Aktivität

Diclofenamide-13C6, an isotopically labeled derivative of the carbonic anhydrase inhibitor Diclofenamide, is primarily used in pharmacological studies to investigate enzyme inhibition mechanisms, particularly targeting carbonic anhydrases (CAs). This compound's unique isotopic labeling allows for enhanced tracking and quantification in biological systems, making it a valuable tool in both clinical and research settings.

This compound acts as an inhibitor of carbonic anhydrase, an enzyme critical for maintaining acid-base balance and fluid homeostasis. The inhibition of carbonic anhydrase leads to a decrease in the production of bicarbonate ions from carbon dioxide and water, subsequently reducing aqueous humor production in the eye. This mechanism is particularly beneficial in treating conditions like glaucoma, where lowering intraocular pressure is essential.

Key Mechanisms:

- Enzyme Inhibition : this compound inhibits carbonic anhydrase activity, leading to reduced bicarbonate ion production.

- Fluid Dynamics : The inhibition results in decreased secretion of aqueous humor, thereby lowering intraocular pressure.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is metabolized in the liver and primarily excreted via the kidneys. Its isotopic labeling does not significantly alter its metabolic pathway compared to its non-labeled counterpart.

Research Applications

This compound has been utilized in various research applications, including:

- Enzyme Kinetics : Studies on the inhibition constants (Ki) and half-maximal inhibitory concentration (IC50) values for different carbonic anhydrase isoforms.

- Pharmacokinetic Studies : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of carbonic anhydrase inhibitors.

- Analytical Chemistry : Serving as an internal standard in mass spectrometry and other analytical techniques due to its distinct isotopic signature.

Case Studies

- Glaucoma Treatment : A study demonstrated that topical application of Diclofenamide resulted in a significant reduction of intraocular pressure in animal models. When 50 µl of a 10% solution was applied to rabbit eyes, a marked decrease in pressure was observed within hours .

- Enzyme Inhibition Studies : Research conducted on various synthesized compounds showed that this compound exhibited effective inhibition against human carbonic anhydrase isoenzymes with IC50 values ranging from 23 µM to 95 µM . These findings highlight its potential as a therapeutic agent in conditions requiring CA inhibition.

Comparative Analysis

To further understand the biological activity of this compound, it is useful to compare it with other carbonic anhydrase inhibitors:

| Compound | IC50 (µM) | Primary Use | Unique Features |

|---|---|---|---|

| This compound | 23 - 95 | Glaucoma treatment | Isotopically labeled for tracking |

| Acetazolamide | 5.9 | Glaucoma, altitude sickness | Standard CA inhibitor |

| Methazolamide | 10 - 20 | Glaucoma | Longer duration of action |

| Brinzolamide | 10 - 15 | Topical treatment for glaucoma | Topical application |

Eigenschaften

IUPAC Name |

4,5-dichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,3-disulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2O4S2/c7-4-1-3(15(9,11)12)2-5(6(4)8)16(10,13)14/h1-2H,(H2,9,11,12)(H2,10,13,14)/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJQPMPFPNINLKP-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1S(=O)(=O)N)Cl)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13C]([13CH]=[13C]([13C](=[13C]1S(=O)(=O)N)Cl)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.